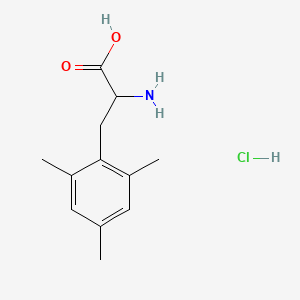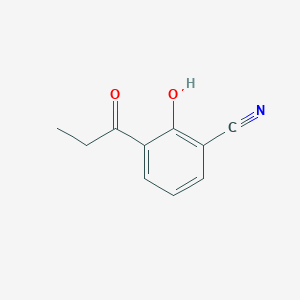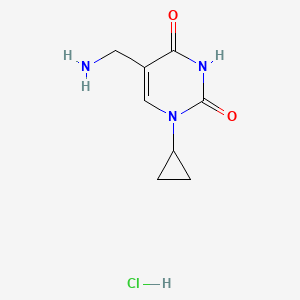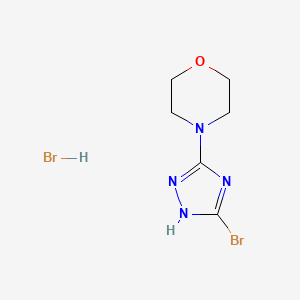
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide
Descripción general
Descripción
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide (4-BTMBH) is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 4-BTMBH is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis. It has a 5-bromo-1H-1,2,4-triazol-3-yl group attached to its nitrogen atom, which makes it highly reactive and suitable for various synthetic transformations. 4-BTMBH has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Effects
1,2,4-Triazole derivatives, including compounds similar to 4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide, have shown promise in medical and veterinary practice for their antimicrobial and antifungal effects. Studies highlight their potential for treating fungal diseases on animal skin and indicate the need for further research to explore these properties (Ohloblina, Bushuieva, & Parchenko, 2022).
Cytogenetic Effects
Research on similar triazole derivatives has investigated their cytogenetic effects. For instance, certain concentrations of a closely related compound demonstrated the ability to regress tumor cells in Ehrlich’s carcinoma and C-37 sarcoma without showing mutagenic effects. This points towards its potential use in experimental animal tumors (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Spectroscopic Studies
Spectroscopic studies of 1,2,4-triazole derivatives, which include compounds like 4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide, have been conducted to determine their structural and chemical properties. These studies provide essential insights into their potential applications in various scientific fields (Kotan & Yüksek, 2016).
Antioxidant Activities
Some 1,2,4-triazole derivatives have shown significant antioxidant capacities in various assays, suggesting their potential use in combating oxidative stress-related conditions (Kol, Yüksek, Manap, & Tokalı, 2016).
Crystal Structure Analysis
The crystal structure and bonding interactions of similar compounds have been analyzed, providing critical data for understanding their chemical behavior and potential applications in material science and drug development (Fun, Jebas, Patil, Kalluraya, & Muralidharan, 2008).
Mecanismo De Acción
Target of action
“4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide” is a compound that contains a 1,2,4-triazole ring. Compounds with a 1,2,4-triazole ring are known to have diverse biological activities, including antifungal, antibacterial, and antitumor effects
Mode of action
Many 1,2,4-triazole compounds work by interacting with enzymes or receptors in cells, disrupting their normal function .
Propiedades
IUPAC Name |
4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O.BrH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;/h1-4H2,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRWQPQWQWRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1382565.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)
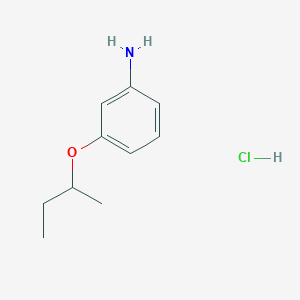


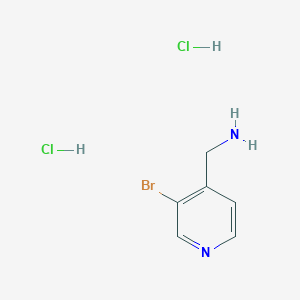
![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)
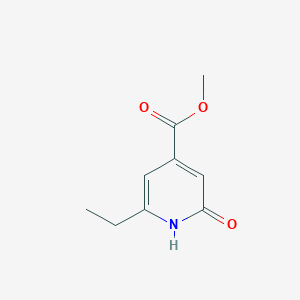
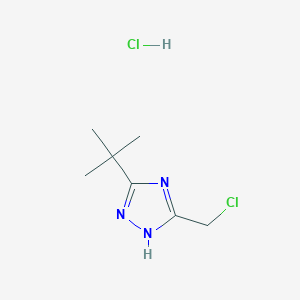
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)
